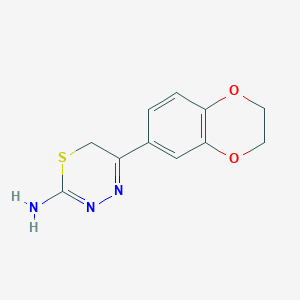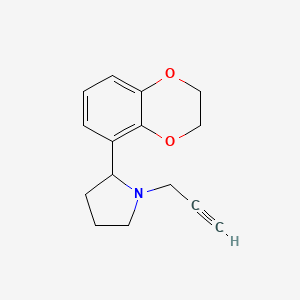
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine, commonly known as BDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BDP is a heterocyclic compound that contains both pyrrolidine and benzodioxin rings in its structure.
Mechanism of Action
The mechanism of action of BDP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. BDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BDP has also been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes, including pain perception, inflammation, and cell survival.
Biochemical and Physiological Effects:
BDP has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that BDP inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in activated macrophages. BDP has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that BDP reduces the severity of inflammation in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDP is its versatility in various fields, including medicinal chemistry, organic synthesis, and material science. BDP is relatively easy to synthesize and can be modified to generate various analogs with improved properties. However, one of the limitations of BDP is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for the study of BDP. One possible direction is the development of BDP-based drugs for the treatment of various diseases, including cancer, inflammation, and viral infections. Another direction is the development of new synthetic methods for BDP and its analogs. Additionally, the study of BDP in material science may lead to the development of new functionalized polymers and materials with improved properties.
Synthesis Methods
The synthesis of BDP involves the reaction between 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde and propargylamine in the presence of a catalyst. The reaction proceeds through a multistep process, which involves the formation of an imine intermediate, followed by reduction of the imine to form the final product.
Scientific Research Applications
BDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, BDP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. BDP has also been used as a building block in the synthesis of various bioactive compounds. In material science, BDP has been used in the preparation of functionalized polymers and materials with improved mechanical properties.
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-prop-2-ynylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-8-16-9-4-6-13(16)12-5-3-7-14-15(12)18-11-10-17-14/h1,3,5,7,13H,4,6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTFEFIMPTVQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C2=C3C(=CC=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride](/img/structure/B2877280.png)


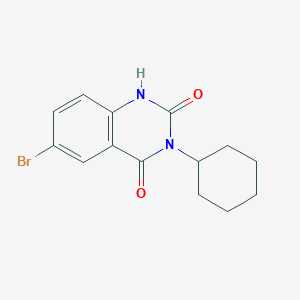
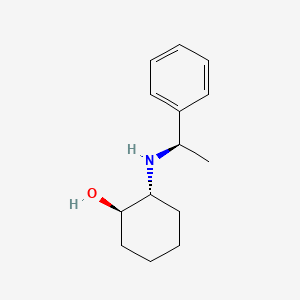
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2877288.png)
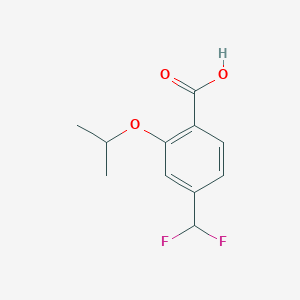


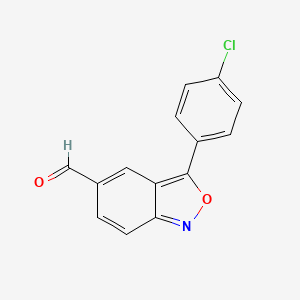
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2877298.png)

